2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid
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Overview
Description
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid is a chemical compound with the molecular formula C15H10FN3O2S and a molecular weight of 315.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring and a fluorophenyl group .
Preparation Methods
The synthesis of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid typically involves multiple steps. One common synthetic route includes the condensation of 3-fluoroaniline with thiazole-4-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified using column chromatography .
Chemical Reactions Analysis
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the fluorophenyl group.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow it to bind to enzymes and proteins, inhibiting their activity. This binding can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid include:
2-(2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid: Known for its potent activation of AMPK.
2-Amino-4-(3,4-difluorophenyl)thiazole: Exhibits antibacterial properties.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the isonicotinic acid moiety, which enhances its binding affinity and biological activity .
Properties
Molecular Formula |
C15H10FN3O2S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
ZGJJVEJAMGFABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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